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  • Product: 2-Amino-1-cyclohexylethan-1-ol
  • CAS: 57230-08-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-1-cyclohexylethan-1-ol (CAS: 57230-08-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-1-cyclohexylethan-1-ol is a chiral amino alcohol that holds potential as a valuable building block in organic synthesis and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-cyclohexylethan-1-ol is a chiral amino alcohol that holds potential as a valuable building block in organic synthesis and drug discovery. Its structure, featuring a cyclohexyl ring and an amino alcohol moiety, makes it an interesting candidate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route with a detailed experimental protocol, and methods for its analysis. Furthermore, it explores its potential biological activities and furnishes protocols for evaluating its cytotoxic and anti-inflammatory effects.

Chemical and Physical Properties

2-Amino-1-cyclohexylethan-1-ol is a primary amino alcohol with the chemical formula C₈H₁₇NO.[1] Its structure consists of a cyclohexyl group attached to a two-carbon chain containing a hydroxyl group and an amino group.

PropertyValueSource
CAS Number 57230-08-7[2]
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2]
IUPAC Name 2-amino-1-cyclohexylethanol[2]
SMILES C1CCC(CC1)C(CN)O[2]
InChI Key MSIAFRBGOYFCND-UHFFFAOYSA-N[2]

Synthesis of 2-Amino-1-cyclohexylethan-1-ol

Step 1: Synthesis of the α-Amino Ketone Intermediate

The first step involves the synthesis of 2-amino-1-cyclohexylethanone. This can be achieved through various methods, including the direct α-amination of a ketone.[3] One common approach is the use of a copper catalyst to facilitate the reaction between the ketone and an amine source.[3]

Step 2: Reduction of the α-Amino Ketone to 2-Amino-1-cyclohexylethan-1-ol

The second step is the reduction of the carbonyl group of the α-amino ketone to a hydroxyl group. This transformation is typically achieved using a reducing agent such as sodium borohydride (NaBH₄).[4] The use of a mild reducing agent is crucial to avoid the reduction of other functional groups.

Synthesis_Pathway Cyclohexyl_ketone 1-Cyclohexylethanone Alpha_amino_ketone 2-Amino-1-cyclohexylethanone Cyclohexyl_ketone->Alpha_amino_ketone α-amination (e.g., CuBr2, Amine source) Final_product 2-Amino-1-cyclohexylethan-1-ol Alpha_amino_ketone->Final_product Reduction (e.g., NaBH4, Methanol)

Figure 1: Proposed synthesis pathway for 2-Amino-1-cyclohexylethan-1-ol.
Detailed Experimental Protocol (Proposed)

PART 1: Synthesis of 2-Amino-1-cyclohexylethanone (α-Amino Ketone Intermediate)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-cyclohexylethanone (1 equivalent), a suitable amine source (e.g., a protected amine or an ammonia equivalent; 1.2 equivalents), and a copper(II) bromide (CuBr₂) catalyst (0.1 equivalents) in a suitable solvent such as acetonitrile.

  • Reaction Execution: Purge the flask with nitrogen and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the α-amino ketone.

PART 2: Reduction to 2-Amino-1-cyclohexylethan-1-ol

  • Reaction Setup: Dissolve the purified 2-amino-1-cyclohexylethanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.[4]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-1-cyclohexylethan-1-ol.

  • Final Purification: If necessary, purify the product further by recrystallization or column chromatography.

Potential Biological Activities and In Vitro Evaluation

While specific studies on the biological activities of 2-Amino-1-cyclohexylethan-1-ol are limited, there are general claims of its potential anti-inflammatory and cancer-inhibiting effects.[3] To substantiate these claims, standardized in vitro assays can be employed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[5] It is a common method to screen compounds for potential anti-cancer activity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of 2-Amino-1-cyclohexylethan-1-ol Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol for MTT Assay:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of 2-Amino-1-cyclohexylethan-1-ol in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][8] The Griess assay is a common method to measure nitrite, a stable product of NO.[9]

Protocol for Nitric Oxide Production Assay:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Amino-1-cyclohexylethan-1-ol for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known anti-inflammatory agent with LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control.

Analytical Methods

The purity and identity of 2-Amino-1-cyclohexylethan-1-ol can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of amino alcohols.[10][11] Due to the lack of a strong chromophore in 2-Amino-1-cyclohexylethan-1-ol, derivatization is often necessary for UV or fluorescence detection.[12]

General HPLC Protocol with Pre-column Derivatization:

  • Derivatization: React the sample containing 2-Amino-1-cyclohexylethan-1-ol with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) to introduce a fluorescent or UV-active tag.[12]

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used, for example, with Mobile Phase A being an aqueous buffer (e.g., sodium acetate) and Mobile Phase B being an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the derivatizing agent, or a fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification: The concentration of the compound can be determined by comparing its peak area to that of a standard of known concentration.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. PubChem lists a GC-MS spectrum for 2-Amino-1-cyclohexylethan-1-ol, which can be a valuable reference.[2]

Safety and Handling

2-Amino-1-cyclohexylethan-1-ol is classified as a hazardous substance.[2]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

2-Amino-1-cyclohexylethan-1-ol is a chiral molecule with potential applications in synthetic and medicinal chemistry. While detailed studies on its synthesis and biological activities are not extensively published, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining established protocols for its analysis and biological evaluation. Further investigation into its properties and applications is warranted to fully explore its potential in drug development and other scientific fields.

References

  • National Center for Biotechnology Information. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11990554, 2-Amino-1-cyclohexylethan-1-ol. Retrieved from [Link].

  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and reduction of α-amino ketones derived from leucine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Journal of Food Science and Technology. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies for preparing the α‐amino ketones. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Journal of Inflammation Research. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dovepress. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectral Analysis Guide: 2-Amino-1-cyclohexylethan-1-ol

Technical Whitepaper for Drug Development & Analytical Chemistry Executive Summary & Chemical Identity[1] This guide provides a rigorous framework for the spectral characterization of 2-Amino-1-cyclohexylethan-1-ol (C H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development & Analytical Chemistry

Executive Summary & Chemical Identity[1]

This guide provides a rigorous framework for the spectral characterization of 2-Amino-1-cyclohexylethan-1-ol (C


H

NO).[1] As a chiral amino alcohol, this molecule serves as a critical scaffold in the synthesis of adrenergic

-blockers, sphingosine analogs, and chiral auxiliaries.[1]

Accurate analysis requires navigating specific structural challenges: the diastereotopic nature of the methylene protons adjacent to the amine, the conformational flexibility of the cyclohexane ring, and the dominant fragmentation pathways in mass spectrometry.

Chemical Profile
PropertyDetail
IUPAC Name 2-Amino-1-cyclohexylethan-1-ol
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol
Stereochemistry Contains 1 Chiral Center (C1).[1] Enantiomers: (

) and (

).[1]
Key Structural Features Cyclohexyl ring (lipophilic), Hydroxyl group (H-bond donor/acceptor), Primary Amine (basic).[1]

Mass Spectrometry (MS) Analysis[1][2][3][4]

Ionization & Fragmentation Logic

In Electron Ionization (EI) at 70 eV, amino alcohols exhibit distinct fragmentation patterns driven by


-cleavage . The molecular ion (

, m/z 143) is typically weak or absent due to the stability of the fragment ions.
Primary Fragmentation Pathway (

-Cleavage)

The nitrogen atom's lone pair stabilizes the radical cation, driving cleavage at the C-C bond adjacent to the amine.

  • Dominant Fragment (m/z 30): Cleavage of the C1-C2 bond yields the iminium ion (

    
    ). This is the base peak in most primary amine spectra.
    
  • Secondary Fragment (m/z 60): Cleavage between the cyclohexyl ring and C1 yields the hydroxy-iminium ion (

    
    ).[1]
    
Secondary Pathway (Dehydration)[1]
  • m/z 125 (

    
    ):  Loss of water is common in alcohols, often followed by alkene fragmentation.[1]
    
Fragmentation Workflow Diagram

The following diagram illustrates the mechanistic pathways for the generation of key diagnostic ions.

MS_Fragmentation M Molecular Ion [M]+• m/z 143 Alpha1 α-Cleavage (Path A) C1-C2 Bond Break M->Alpha1 Alpha2 α-Cleavage (Path B) Cyclohexyl-C1 Bond Break M->Alpha2 Dehyd Dehydration Loss of H2O M->Dehyd Frag30 Base Peak [CH2=NH2]+ m/z 30 Alpha1->Frag30 Dominant Frag60 Fragment Ion [HO=CH-CH2NH2]+ m/z 60 Alpha2->Frag60 Frag125 Alkene Ion [M-18]+ m/z 125 Dehyd->Frag125

Figure 1: Mechanistic fragmentation pathways for 2-Amino-1-cyclohexylethan-1-ol under EI conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5][6][7][8]

Experimental Protocol
  • Solvent: CDCl

    
     is standard. Use DMSO-d
    
    
    
    if resolution of OH/NH protons is required or to prevent aggregation.[1]
  • Reference: TMS (0.00 ppm).

  • Sample Prep: 10-15 mg in 0.6 mL solvent. Filter to remove suspended solids that broaden lines.

H NMR Analysis (400 MHz)

The most critical aspect of the


H spectrum is the diastereotopicity  of the C2 protons (

). Because C1 is a chiral center, the two protons on C2 are chemically non-equivalent and will split each other.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Cyclohexyl 0.9 – 1.8Multiplet11HComplex overlapping envelope.[1] Equatorial protons are generally downfield of axial.
-NH

, -OH
1.5 – 2.5Broad Singlet3HVariable.[1] Shifts downfield with concentration (H-bonding). Disappears with D

O shake.
H-2a 2.6 – 2.7dd1HDiastereotopic proton A. Couples to H-2b (geminal) and H-1 (vicinal).[1]
H-2b 2.8 – 3.0dd1HDiastereotopic proton B. Distinct shift from H-2a.
H-1 3.3 – 3.5ddd1HMethine proton.[1] Deshielded by Oxygen. Splits into a doublet of doublets of doublets (coupling to H-2a, H-2b, and Cyclohexyl-H1).[1]
C NMR Analysis (100 MHz)

The


C spectrum confirms the carbon skeleton. The cyclohexyl ring usually shows 4 distinct signals due to symmetry (C1', C2'/C6', C3'/C5', C4'), but steric bulk may break this symmetry.
CarbonShift (

, ppm)
TypeNotes
C-2 45.0 – 48.0CH

Attached to Nitrogen (shielded relative to O-bound).[1]
C-1 74.0 – 76.0CHAttached to Oxygen (deshielded).[1] Chiral center.
C-1' (Ring) 40.0 – 42.0CHMethine connecting ring to chain.[1]
Ring CH

26.0 – 30.0CH

Cluster of signals for C2'-C6'.[1]
Connectivity Logic (2D NMR)

To validate the structure, establish the spin system using COSY (Correlation Spectroscopy).

COSY_Logic cluster_legend Legend H1 Methine H-1 (3.4 ppm) H2a Methylene H-2a (2.6 ppm) H1->H2a Vicinal (J=4-8Hz) H2b Methylene H-2b (2.9 ppm) H1->H2b Vicinal (J=4-8Hz) H_Ring Cyclohexyl H-1' (1.7 ppm) H1->H_Ring Vicinal H2a->H2b Geminal (J=12-14Hz) Explanation Solid Line: Vicinal Coupling Dashed Line: Geminal Coupling

Figure 2: COSY correlation network establishing the connectivity of the ethyl side chain.

Infrared (IR) Spectroscopy[2]

IR is primarily used here for functional group confirmation. The key feature is the "double-hump" or broad band in the high-energy region.[1]

  • 3300 – 3400 cm

    
    :  Broad O-H stretch overlapping with N-H stretches.[1] Primary amines often show two weak spikes (symmetric/asymmetric) atop the broad O-H band.
    
  • 2850 – 2925 cm

    
    :  Strong C-H stretching (sp
    
    
    
    ) characteristic of the cyclohexane ring.[1]
  • 1580 – 1650 cm

    
    :  N-H bending (scissoring).[1]
    
  • 1050 – 1100 cm

    
    :  C-O stretch (secondary alcohol).
    

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. Common impurities arise from the synthetic route (often reduction of cyanohydrins or amino acids).

  • Starting Material Carryover: Look for C

    
    N stretch (~2250 cm
    
    
    
    ) if synthesized from a cyanohydrin.[1]
  • Over-Reduction: Formation of ethylcyclohexane (loss of heteroatoms). Check for loss of signals at 3.4 ppm and 2.6 ppm in NMR.

  • Regioisomers: If synthesized via ring opening of epoxides, ensure the amine is at the terminal position. HSQC (Heteronuclear Single Quantum Coherence) can distinguish between primary (-CH

    
    -NH
    
    
    
    ) and secondary (-CH(R)-NH
    
    
    ) carbons.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fragmentation mechanisms and NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). [Link] (Reference for fragmentation patterns of amino alcohols).[1]

  • SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Verified spectral data for cyclohexyl derivatives).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanism of alpha-cleavage in amines/alcohols).[1]

Sources

Foundational

Solubility profile of 2-Amino-1-cyclohexylethan-1-ol in various solvents

An In-depth Technical Guide to the Solubility Profile of 2-Amino-1-cyclohexylethan-1-ol in Various Solvents Authored by: A Senior Application Scientist Introduction 2-Amino-1-cyclohexylethan-1-ol is a chiral amino alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Amino-1-cyclohexylethan-1-ol in Various Solvents

Authored by: A Senior Application Scientist

Introduction

2-Amino-1-cyclohexylethan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a building block for more complex molecules. Its chemical structure, featuring a cyclohexyl ring, a hydroxyl group, and an amino group, suggests a nuanced solubility profile that is critical for its handling, formulation, and reaction chemistry.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Amino-1-cyclohexylethan-1-ol across a range of solvents. As direct solubility data for this compound is not extensively published, this document focuses on the robust methodologies required to generate a reliable solubility profile, empowering researchers and drug development professionals to perform these critical assessments in-house.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 2-Amino-1-cyclohexylethan-1-ol, several key factors come into play:

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of hydrogen bonds with protic solvents like water and alcohols.[3][4][5][6] This is a primary driver of solubility in polar, protic media.

  • Polarity: The molecule possesses both polar (amino and hydroxyl groups) and non-polar (cyclohexyl ring) regions. Its overall polarity will dictate its affinity for solvents of varying dielectric constants.

  • pH: The amino group is basic and will be protonated in acidic solutions, forming a salt. This ionization dramatically increases the polarity and, consequently, the aqueous solubility.[7][8][9] Conversely, in basic solutions, the compound will remain in its less soluble free base form.

Understanding these principles is crucial for designing a comprehensive solubility study and for interpreting the resulting data. For instance, a higher solubility is anticipated in polar protic solvents compared to non-polar aprotic solvents.

Experimental Determination of Solubility

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, throughput, and the properties of the compound and solvent. Common techniques include the shake-flask method, potentiometric titration, and spectroscopic analysis.[10][11][12][13][14] For generating a definitive thermodynamic solubility profile, the shake-flask method is considered the gold standard due to its reliability and direct measurement of equilibrium solubility.[13][15]

Recommended Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-Amino-1-cyclohexylethan-1-ol in a variety of solvents at a controlled temperature.

1. Materials and Equipment:

  • 2-Amino-1-cyclohexylethan-1-ol (high purity)
  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane) of analytical grade
  • Vials with screw caps
  • Orbital shaker or rotator in a temperature-controlled incubator
  • Analytical balance
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

2. Step-by-Step Procedure:

3. Data Analysis:

The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. The results should be reported in units such as mg/mL or mol/L.

Visualization of the Experimental Workflow

Shake_Flask_Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sampling Sampling & Analysis A Add excess 2-Amino-1-cyclohexylethan-1-ol to vials B Add known volume of solvent A->B C Incubate with agitation (24-72h at constant T) B->C D Centrifuge/Settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Workflow for the shake-flask solubility determination method.

Expected Solubility Profile and Data Presentation

Based on the chemical structure of 2-Amino-1-cyclohexylethan-1-ol, a hypothetical but scientifically plausible solubility profile can be predicted. This data is for illustrative purposes to guide researchers in presenting their findings.

Hypothetical Solubility Data for 2-Amino-1-cyclohexylethan-1-ol at 25 °C
SolventSolvent TypeExpected Solubility (mg/mL)Rationale
Water (pH 7)Polar ProticModerately SolubleHydrogen bonding with the amino and hydroxyl groups.
0.1 M HClAqueous AcidicHighly SolubleProtonation of the amino group leads to salt formation.[7][8]
0.1 M NaOHAqueous BasicSparingly SolubleThe compound is in its less polar free base form.
EthanolPolar ProticSolubleGood hydrogen bonding potential and moderate polarity.[7][16]
MethanolPolar ProticSolubleSimilar to ethanol, with high polarity.[7]
IsopropanolPolar ProticModerately SolubleIncreased non-polar character compared to ethanol.[7]
AcetonePolar AproticSparingly SolubleCan act as a hydrogen bond acceptor but not a donor.
Ethyl AcetateSlightly Polar AproticSlightly SolubleLimited interaction with the polar groups of the solute.
HexaneNon-polarInsolubleMismatch in polarity and intermolecular forces.
Logical Relationship of Factors Influencing Solubility

Solubility_Factors cluster_Solute Solute Properties cluster_Solvent Solvent Properties Solubility Solubility of 2-Amino-1-cyclohexylethan-1-ol H_Bond Hydrogen Bonding (Donor & Acceptor) H_Bond->Solubility Increases in protic solvents Polarity Molecular Polarity (Polar & Non-polar regions) Polarity->Solubility Influences 'like dissolves like' pKa pKa (Basicity of Amino Group) pKa->Solubility Determines ionization state Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Matching polarity enhances solubility Solvent_H_Bond Hydrogen Bonding Capacity Solvent_H_Bond->Solubility Strongly positive influence pH pH of Aqueous Media pH->Solubility Critical for aqueous solubility

Caption: Factors influencing the solubility of 2-Amino-1-cyclohexylethan-1-ol.

Conclusion

The solubility profile of 2-Amino-1-cyclohexylethan-1-ol is a critical parameter for its effective utilization in research and development. While specific data is sparse in the public domain, this guide provides a robust framework for its experimental determination. By employing standardized methodologies like the shake-flask method and understanding the underlying physicochemical principles, researchers can generate accurate and reliable solubility data. This information is indispensable for informed decision-making in process development, formulation science, and synthetic chemistry, ultimately accelerating the path from laboratory research to practical application.

References

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

  • 2-Amino-1-cyclohexylethan-1-ol. PubChem. [Link]

  • 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. [Link]

  • How Do Hydrogen Bonds Influence Solubility? YouTube. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. National Center for Biotechnology Information. [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. [Link]

  • 11.2: Potentiometric Methods. Chemistry LibreTexts. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development and Delivery. [Link]

  • Chemical Properties of 1-Cyclohexylethanol (CAS 1193-81-3). Cheméo. [Link]

  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

  • Methods to Determine End Point of Potentiometric Titration and Applications. Lambdageeks. [Link]

  • Effect of alcohol on the solubility of amino acid in water. ResearchGate. [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. U.S. Food and Drug Administration. [Link]

  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. [Link]

  • Solubility comparison of hexan-1-ol and cyclohexanol in water. Chemistry Stack Exchange. [Link]

  • Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Career Institute. [Link]

  • 2-Amino-1-cyclopropylethan-1-ol. PubChem. [Link]

  • How do you perform the shake flask method to determine solubility? Quora. [Link]

Sources

Exploratory

Structural Elucidation and Conformational Dynamics of 2-Amino-1-cyclohexylethan-1-ol

Executive Summary 2-Amino-1-cyclohexylethan-1-ol (CAS: 57230-08-7) represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic, saturated analog of the widely used 2-amino-1-phenylethanol. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-cyclohexylethan-1-ol (CAS: 57230-08-7) represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic, saturated analog of the widely used 2-amino-1-phenylethanol. Its structural significance lies in the


-amino alcohol motif , a privileged scaffold found in adrenergic blockers, sphingosine analogs, and chiral auxiliaries.

Unlike its aromatic counterpart, the cyclohexyl derivative introduces specific steric bulk and flexibility (chair-boat interconversion) that profoundly influence protein binding affinity and solid-state packing. This guide provides a rigorous framework for synthesizing, crystallizing, and resolving the molecular geometry of this compound, bridging theoretical conformational analysis with experimental crystallographic protocols.

Molecular Geometry & Conformational Analysis

Understanding the crystal structure begins with the isolated molecular geometry.[1] The molecule consists of a flexible ethanolamine tail attached to a rigid cyclohexyl ring.[1]

The Cyclohexyl Anchor

The cyclohexyl ring predominantly adopts the chair conformation , which is energetically favored by approximately 5-6 kcal/mol over the twist-boat form.[1]

  • Equatorial Preference: The bulky 2-amino-1-hydroxyethyl group at position C1 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the ring protons.

  • Steric Bulk: The cyclohexyl group has a larger effective hydrodynamic volume than a phenyl ring, increasing the lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and altering the packing density in the crystal lattice.
    
The Ethanolamine Tail (The Gauche Effect)

The conformation of the C1-C2 bond (the ethanolamine backbone) is dictated by the balance between steric repulsion and intramolecular hydrogen bonding.[1]

  • Intramolecular H-Bonding: In non-polar environments (and often retained in the solid state), the amino nitrogen acts as a donor/acceptor with the hydroxyl oxygen.[1] This stabilizes the gauche conformation (dihedral angle ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    
  • Interaction Type: The dominant interaction is typically an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     bond, forming a pseudo-5-membered ring.
    
Stereochemistry

The molecule possesses a chiral center at C1.[1]

  • Enantiomers:

    
    - and 
    
    
    
    -2-amino-1-cyclohexylethanol.
  • Impact on Crystallography: Pure enantiomers typically crystallize in non-centrosymmetric space groups (e.g.,

    
    , 
    
    
    
    ), whereas the racemate will likely crystallize in a centrosymmetric group (e.g.,
    
    
    ) containing inversion centers.

Synthesis and Sample Preparation

To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), the compound must be synthesized with high purity. The most robust route involves the catalytic hydrogenation of the commercially available phenyl analog.[1]

Synthesis Workflow

Reaction: Catalytic hydrogenation of 2-amino-1-phenylethanol.[1] Catalyst: Rhodium on Alumina (Rh/Alngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


O

) or Platinum Oxide (PtO

) is preferred over Pd/C to prevent hydrogenolysis of the benzylic C-O bond.

SynthesisWorkflow Start Start: 2-Amino-1-phenylethanol Step1 Hydrogenation (H2, 50 psi, Rh/Al2O3) Solvent: AcOH/MeOH Start->Step1 Reduction Step2 Filtration & Concentration Step1->Step2 Remove Catalyst Step3 Free Base Liberation (NaOH/Extraction) Step2->Step3 Workup End Product: 2-Amino-1-cyclohexylethanol Step3->End Isolation

Figure 1: Catalytic hydrogenation pathway preserving the C-O bond while saturating the aromatic ring.

Crystallization Protocol

Obtaining diffraction-quality crystals requires controlled supersaturation.[1]

Protocol 1: Slow Evaporation (Preferred for Salts)

  • Dissolution: Dissolve 50 mg of the hydrochloride salt in minimal hot ethanol (approx. 1-2 mL).

  • Filtration: Filter through a 0.2 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    m PTFE syringe filter to remove dust (nucleation sites).
    
  • Vessel: Place in a narrow vial (HPLC vial) covered with Parafilm containing a single pinhole.

  • Timeline: Allow to stand at room temperature for 3-7 days.

Protocol 2: Vapor Diffusion (Preferred for Free Base)

  • Inner Vial: Dissolve 30 mg of free base in 0.5 mL Methanol.

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent).

  • Mechanism: Ether vapor diffuses into the methanol, slowly lowering solubility and promoting high-quality crystal growth.[1]

Solid-State Characterization Framework

Once crystals are obtained, the following analytical workflow ensures rigorous structural determination.

Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard for determining bond lengths, angles, and absolute configuration.

ParameterRecommended SettingRationale
Radiation Source Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(

Å)
Better penetration for organic crystals; reduces absorption effects compared to Cu.
Temperature 100 K (Liquid Nitrogen stream)Freezes thermal motion of the flexible ethanolamine tail, sharpening atomic resolution.[1]
Resolution 0.8 Å or betterRequired to resolve hydrogen atoms involved in H-bonding.
Strategy Full SphereCollect redundant data to accurately determine the space group (especially for chiral resolution).
Conformational Energy Landscape

The crystal structure represents a "frozen" snapshot of the lowest energy conformation in the solid state.[1] However, in solution, the molecule exists in equilibrium.[1]

Conformation State1 Gauche Conformer (Intramolecular H-Bond) Lowest Energy (Gas/Non-polar) State2 Anti Conformer (Steric Minimization) Favored in Polar Solvents State1->State2 Rotation (C1-C2) Crystal Crystal Packing (Intermolecular Network) Dominated by Lattice Energy State1->Crystal Nucleation State2->State1 Equilibrium State2->Crystal Packing Forces

Figure 2: The interplay between intrinsic molecular stability (Gauche/Anti) and extrinsic crystal packing forces.

Hydrogen Bonding Networks

In the solid state, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-amino alcohols typically form extensive hydrogen bond networks that override the intramolecular H-bonds seen in the gas phase.
  • Donor/Acceptor: The -OH and -NHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     groups act as both donors and acceptors.
    
  • Motif: Expect to see cooperative hydrogen bonded chains or bilayers . The lipophilic cyclohexyl rings will likely stack together (Van der Waals interactions), while the polar ethanolamine heads cluster to form H-bond corridors.[1]

References

  • Synthesis of Chiral Amino Alcohols: Bergmeier, S. C.[1][2] (2000).[1] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.

  • Conformational Analysis of Ethanolamines: Cimas, A., et al. (2009).[1] Hydrogen Bonding in Monomers and Dimers of 2-Aminoethanol. The Journal of Physical Chemistry A, 113(46), 12964–12971. [1]

  • Crystallographic Principles: Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.

  • Pharmacophore Relevance: Etschmann, M. M. W., et al. (2002).[1] Biotechnological production of 2-phenylethanol.[3] Applied Microbiology and Biotechnology, 59, 1-8.

  • Database Record: PubChem Compound Summary for CID 11990554, 2-Amino-1-cyclohexylethan-1-ol.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-Amino-1-cyclohexylethan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Strategic Role of Chiral Auxiliaries In the landscape of modern organic synthesis, the predictable and precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of modern organic synthesis, the predictable and precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can define the line between a therapeutic agent and a toxic compound. Chiral auxiliaries are powerful tools wielded by chemists to impose stereochemical control over a reaction, guiding the formation of a new stereocenter with a high degree of selectivity.[1] These molecules, themselves enantiomerically pure, are temporarily incorporated into an achiral substrate. This covalent linkage establishes a chiral environment, forcing subsequent reactions to proceed with a strong diastereomeric bias.[1] Upon completion of the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind an enantiomerically enriched product.

Among the pantheon of chiral auxiliaries, 1,2-amino alcohols have emerged as a privileged scaffold.[2][] Their utility stems from their ready availability from the chiral pool and their ability to form rigid, chelated transition states that enable highly effective stereochemical communication. This guide focuses on a particularly effective yet accessible member of this class: 2-Amino-1-cyclohexylethan-1-ol . The defining feature of this auxiliary is the bulky cyclohexyl group, which acts as a formidable steric shield, directing the approach of incoming electrophiles with exceptional fidelity. Its structural relationship to other well-regarded auxiliaries, such as phenylglycinol, provides a strong foundation for its application, with the cyclohexyl group offering a distinct steric profile compared to an aromatic ring.[4]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It will elucidate the underlying principles of stereochemical control, provide detailed, field-tested protocols for the attachment, application, and removal of the 2-Amino-1-cyclohexylethan-1-ol auxiliary, and present data to substantiate its efficacy in cornerstone asymmetric transformations.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of the auxiliary is the foundation for its successful application.

PropertyValueSource
IUPAC Name 2-amino-1-cyclohexylethan-1-ol[5]
CAS Number 57230-08-7[5][6]
Molecular Formula C₈H₁₇NO[5][6]
Molecular Weight 143.23 g/mol [5]
Appearance White to off-white solidTCI
Melting Point 63-67 °CTCI
Canonical SMILES C1CCC(CC1)C(CN)O[5]

Note: Physical properties such as melting point can vary slightly between suppliers and batches.

The Core Principle: Mechanism of Asymmetric Induction

The efficacy of 2-Amino-1-cyclohexylethan-1-ol hinges on its ability to create a rigid and predictable three-dimensional environment after being coupled with a prochiral substrate, typically a carboxylic acid. The process universally follows three stages: Attachment , Diastereoselective Transformation , and Cleavage .

  • Attachment (N-Acylation): The auxiliary's amino group is acylated by a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable N-acyl imide-like structure. This is the crucial first step that covalently links the chiral controller to the substrate.

  • Diastereoselective Transformation: The N-acyl derivative is then used in a reaction where a new stereocenter is formed, such as an enolate alkylation or an aldol addition. The key to stereocontrol lies in the formation of a rigid, chelated enolate. Deprotonation at the α-carbon and subsequent chelation of the metal cation (typically Li⁺ or Na⁺) by both the enolate oxygen and the auxiliary's hydroxyl oxygen locks the conformation. The bulky cyclohexyl group then sterically blocks one face of the planar enolate, forcing the electrophile (E⁺) to approach from the less hindered face. This directed attack results in the preferential formation of one diastereomer.

  • Cleavage: After the stereocenter is set, the N-acyl bond is cleaved under conditions that do not epimerize the newly formed chiral center. This step releases the enantiomerically enriched product and regenerates the chiral auxiliary, which can be recovered and reused.

The following workflow illustrates this guiding principle.

Chiral_Auxiliary_Workflow cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery Aux Chiral Auxiliary (2-Amino-1-cyclohexylethan-1-ol) Acyl_Aux N-Acyl Adduct Aux->Acyl_Aux N-Acylation Substrate Prochiral Substrate (e.g., R-COCl) Substrate->Acyl_Aux Enolate Chelated Enolate (Rigid Conformation) Acyl_Aux->Enolate Deprotonation Product_Aux Diastereomerically Enriched Adduct Enolate->Product_Aux Stereoselective Attack Final_Product Enantiopure Product (e.g., R*-CH(E)-COOH) Product_Aux->Final_Product Cleavage Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux Hydrolysis/Reduction Electrophile Electrophile (E+) Electrophile->Product_Aux Recovered_Aux->Aux Recycle

Caption: General workflow for asymmetric synthesis using 2-Amino-1-cyclohexylethan-1-ol.

Application & Protocols: Asymmetric Alkylation of Carboxylic Acids

Asymmetric alkylation is a fundamental C-C bond-forming reaction and a primary application for this auxiliary.[7] It allows for the synthesis of α-chiral carboxylic acids, which are prevalent motifs in natural products and pharmaceuticals.

Causality Behind Experimental Choices:

The choice of base, solvent, and temperature is critical for achieving high diastereoselectivity.

  • Base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to ensure rapid and complete deprotonation to form the enolate, minimizing side reactions.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium cation and stabilize the chelated enolate intermediate without competing for coordination.

  • Temperature: The reaction is conducted at low temperatures (-78 °C) to slow the rate of reaction, which enhances the energy difference between the two diastereomeric transition states, thereby maximizing selectivity. It also prevents potential side reactions like enolate scrambling or decomposition.

Protocol 1: Attachment of Propionyl Group to the Auxiliary
  • Setup: To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2S)- or (1S,2R)-2-Amino-1-cyclohexylethan-1-ol (1.0 eq, e.g., 1.43 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq, 2.1 mL, 15 mmol).

  • Acylation: Add propionyl chloride (1.1 eq, 0.96 mL, 11 mmol) dropwise over 15 minutes via syringe. A white precipitate of triethylamine hydrochloride will form.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl adduct can often be used directly in the next step or purified further by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Diastereoselective Enolate Alkylation
  • Setup: To a flame-dried, argon-purged 100 mL round-bottom flask, add the N-propionyl adduct from Protocol 1 (1.0 eq, e.g., 1.99 g, 10 mmol) and dissolve it in anhydrous THF (40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add freshly prepared LDA (1.1 eq, 11 mmol, typically a 2 M solution in THF/heptane/ethylbenzene) dropwise over 20 minutes. The solution may turn yellow or orange. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq, 1.43 mL, 12 mmol) dropwise.[9] Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Add 50 mL of ethyl acetate and transfer to a separatory funnel. Wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or HPLC analysis. The product is typically purified by column chromatography.

Protocol 3: Cleavage of the Auxiliary to Yield the Chiral Acid
  • Setup: Dissolve the purified alkylated adduct (1.0 eq, e.g., 3.0 g) in a mixture of THF (30 mL) and water (10 mL).

  • Hydrolysis: Add lithium hydroxide (LiOH, 4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 5.0 eq) at 0 °C.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.

  • Workup: Cool the mixture to 0 °C and quench the excess peroxide by adding saturated aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Add 50 mL of DCM to extract the chiral auxiliary. Separate the layers. The aqueous layer contains the lithium salt of the desired carboxylic acid. The organic layer can be washed, dried, and concentrated to recover the 2-Amino-1-cyclohexylethan-1-ol.

  • Product Isolation: Acidify the aqueous layer to pH 1-2 with 3 M HCl at 0 °C. Extract the desired carboxylic acid with ethyl acetate (3 x 40 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final enantiomerically enriched product.

Performance Data in Asymmetric Alkylation

The following table summarizes typical results achieved using auxiliaries derived from closely related 1,2-amino alcohols, which serve as a strong benchmark for the expected performance of 2-Amino-1-cyclohexylethan-1-ol.[10]

ElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
Benzyl bromide>99:195[10]
Methyl iodide98:288[10]
Allyl bromide>99:192[10]

Data is for the analogous (S)-2-Amino-3-cyclohexylpropan-1-ol derived auxiliary, demonstrating the high degree of stereocontrol imparted by a cyclohexyl-containing scaffold.

Mechanistic Visualization of Stereocontrol

The high diastereoselectivity observed in these reactions is a direct consequence of the sterically biased transition state. The bulky cyclohexyl group effectively shields one face of the enolate from the incoming electrophile.

Caption: Steric shielding by the cyclohexyl group in the chelated enolate intermediate.

Conclusion and Outlook

2-Amino-1-cyclohexylethan-1-ol stands as a robust and highly effective chiral auxiliary for asymmetric synthesis. Its utility is grounded in the predictable formation of a sterically-biased, chelated intermediate that directs the course of bond-forming reactions with high fidelity. The protocols detailed herein for N-acylation, diastereoselective alkylation, and auxiliary cleavage provide a reliable framework for synthesizing valuable α-chiral carboxylic acids. The high diastereoselectivities achievable, coupled with the potential for auxiliary recycling, make it an attractive and economically viable choice for both academic research and industrial drug development campaigns. Future work will undoubtedly expand its application to other important transformations, such as aldol, Michael, and Diels-Alder reactions, further cementing its place in the synthetic chemist's toolbox.

References

  • BenchChem. (n.d.). A Comparative Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis.
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • ACS Publications. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Fluorochem. (n.d.). 2-amino-1-cyclohexylethanol.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • PubChem. (n.d.). 2-Amino-1-cyclohexylethan-1-ol.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Meyers, A. I., et al. (n.d.). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. ACS Publications.
  • Prevost, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). (S)-2-Amino-1-phenylethan-1-ol.

Sources

Application

Application Note: Enantioselective Synthesis Protocol using 2-Amino-1-cyclohexylethan-1-ol

This Application Note is designed for researchers and process chemists utilizing 2-Amino-1-cyclohexylethan-1-ol (often referred to as Cyclohexylglycinol ) as a chiral auxiliary or ligand.[1] Unlike its aromatic analog (P...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 2-Amino-1-cyclohexylethan-1-ol (often referred to as Cyclohexylglycinol ) as a chiral auxiliary or ligand.[1] Unlike its aromatic analog (Phenylglycinol), the cyclohexyl variant offers distinct steric bulk and electronic neutrality, making it a critical tool for substrates sensitive to


-

interactions or requiring "3D" steric blocking.[1]

Part 1: Strategic Utility & Mechanistic Insight[1]

The "Aliphatic Advantage"

While 2-phenylglycinol is a standard chiral scaffold, 2-Amino-1-cyclohexylethan-1-ol provides a superior steric wall in specific catalytic domains.[1] The cyclohexyl group adopts a chair conformation, creating a larger effective hydrodynamic volume than the planar phenyl ring. This is particularly advantageous in:

  • Minimizing Non-Specific Binding: The lack of an aromatic ring prevents competing

    
    -stacking interactions with electron-rich substrates (e.g., aryl ketones or indoles), which can otherwise erode enantioselectivity.[1]
    
  • Enhanced Lipophilicity: The saturated ring improves solubility in non-polar solvents (Hexanes, Toluene) often required for low-temperature organometallic reactions.[1]

Mechanism of Action: The Oxazaborolidine Cycle

The primary application of this scaffold is as a precursor to Chiral Oxazaborolidines (CBS-type catalysts) for the asymmetric reduction of ketones.

The Catalytic Cycle:

  • Activation: The amino alcohol reacts with borane (

    
    ) or a boronic acid to form a strained 5-membered oxazaborolidine ring.[1]
    
  • Coordination: The Lewis-acidic boron binds the ketone oxygen anti to the bulky cyclohexyl group.[1]

  • Hydride Transfer: A second equivalent of borane coordinates to the nitrogen, delivering a hydride to the re- or si-face of the ketone with high precision.

CBS_Mechanism Figure 1: Catalytic Cycle for Asymmetric Ketone Reduction via In-Situ Oxazaborolidine Ligand 2-Amino-1-cyclohexylethan-1-ol PreCat Oxazaborolidine (Active Catalyst) Ligand->PreCat + Borane/Boroxine (- H2/H2O) Complex Catalyst-Borane-Ketone Complex PreCat->Complex + Ketone + BH3 source Product Chiral Alcohol (High ee) Complex->Product Hydride Transfer Hydrolysis Product->PreCat Catalyst Regeneration

[1]

Part 2: Detailed Experimental Protocols

Protocol A: In-Situ Generation of the Catalyst

Avoids the cost of commercial CBS catalysts by generating the active species immediately prior to use.

Reagents:

  • (S)-2-Amino-1-cyclohexylethan-1-ol (>98% ee)[1]

  • Trimethylboroxine (TMB) or Borane-THF complex[1]

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Drying (Critical): The amino alcohol is hygroscopic.[1] Dry the solid under high vacuum (0.1 mmHg) at 40°C for 2 hours prior to weighing.

  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Ligand Charge: Add (S)-2-Amino-1-cyclohexylethan-1-ol (1.0 equiv relative to catalyst loading, typically 10 mol% of substrate).[1]

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to ligand).

  • Cyclization:

    • Method A (Boroxine):[1] Add Trimethylboroxine (0.67 equiv).[1] Reflux the mixture for 2 hours with a Dean-Stark trap to remove water (azeotropic removal is essential to drive equilibrium).

    • Method B (Borane-THF): Cool to 0°C. Add

      
       (1.1 equiv).[1] Stir for 1 hour, then warm to room temperature to evolve 
      
      
      
      .
  • Result: The solution now contains the active B-methyl or B-hydrido oxazaborolidine catalyst.[1]

Protocol B: Asymmetric Reduction of Acetophenone (Benchmark Reaction)

Target: (R)-1-Phenylethanol (using S-ligand)[1]

Table 1: Reaction Stoichiometry

Component Equiv. Role
Acetophenone 1.0 Substrate
Catalyst Solution (from Protocol A) 0.10 (10 mol%) Chiral Inducer

| Borane Source (


 or Catecholborane)  | 0.6 - 1.0 | Stoichiometric Reductant |
| THF  | Solvent | Medium |[1]

Workflow:

  • Temperature Control: Cool the catalyst solution (Protocol A) to -20°C or -78°C . Note: Lower temperatures generally improve ee but reduce rate.[1]

  • Borane Addition: Add the stoichiometric borane source (

    
    ) to the catalyst solution.[1] Stir for 15 minutes.
    
  • Substrate Addition: Dissolve Acetophenone in minimal THF. Add this solution dropwise over 30–60 minutes via syringe pump.[1]

    • Why Slow Addition? This ensures the concentration of free ketone is low relative to the catalyst, preventing non-catalyzed (racemic) background reduction by free borane.

  • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexanes). Reaction is typically complete in <1 hour after addition.[1]

  • Quench: CAUTIOUSLY add MeOH (2 mL) dropwise at -20°C. Vigorous hydrogen evolution will occur.

  • Workup: Warm to room temperature. Add 1N HCl (10 mL) and stir for 20 minutes to break the B-N complex. Extract with Diethyl Ether (3x).[1] Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    

Part 3: Quality Control & Troubleshooting

Determination of Enantiomeric Excess (ee)

Do not rely solely on optical rotation.[1] Use Chiral HPLC or GC.[1]

Recommended Method (for 1-Phenylethanol):

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexanes : Isopropanol (95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expectation: The (S)-ligand typically yields the (R)-alcohol via the transition state model where the cyclohexyl group blocks the "upper" face.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/ligand deactivating Borane.[1]Re-dry ligand (azeotrope with toluene).[1] Ensure Borane reagent quality (titrate if necessary).[1]
Low ee (<80%) Fast addition of ketone.[1]Use a syringe pump.[1] The ketone must encounter the catalyst-borane complex, not free borane.
Low ee (<80%) Temperature too high.[1]Lower reaction temp to -40°C or -78°C.
Racemic Product Catalyst failed to form.Ensure water removal during Protocol A (Dean-Stark) if using boroxine.[1]

Part 4: References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4] Journal of the American Chemical Society, 109(18), 5551–5553. Link[1]

  • Deloux, L., & Srebnik, M. (1993).[1] Asymmetric boron-catalyzed reactions. Chemical Reviews, 93(2), 763–784.[1] Link[1]

  • Periasamy, M., et al. (2021).[1] Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones.[1][5] Molecules, 26(22), 6853.[1] Link[1]

  • PubChem. (n.d.).[1] 2-Amino-1-cyclohexylethan-1-ol Compound Summary. National Library of Medicine.[1] Link[1]

  • Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[1][6][7] Chemical Reviews, 92(5), 833–856.[1] Link[1]

Sources

Method

The Versatile Virtuoso: 2-Amino-1-cyclohexylethan-1-ol as a Premier Building Block in Pharmaceutical Synthesis

For Immediate Release Shanghai, China – February 4, 2026 – In the intricate tapestry of pharmaceutical research and development, the identification and utilization of versatile molecular scaffolds are paramount to the cr...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – February 4, 2026 – In the intricate tapestry of pharmaceutical research and development, the identification and utilization of versatile molecular scaffolds are paramount to the creation of novel therapeutics. Among these, 2-Amino-1-cyclohexylethan-1-ol has emerged as a chiral building block of significant interest, offering a unique combination of stereochemical complexity and synthetic accessibility. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the multifaceted applications of this compound and providing robust protocols for its incorporation into pharmaceutically relevant molecules.

Introduction: Unveiling the Potential of a Chiral Scaffold

2-Amino-1-cyclohexylethan-1-ol, a chiral 1,2-amino alcohol, presents a compelling structural motif for medicinal chemistry. Its inherent chirality, coupled with the conformational rigidity of the cyclohexyl ring, provides a three-dimensional framework that can be exploited to achieve high selectivity and potency in drug-target interactions. The presence of both a primary amine and a secondary alcohol offers two distinct points for chemical modification, enabling the construction of diverse molecular architectures. This versatility has positioned 2-Amino-1-cyclohexylethan-1-ol as a valuable synthon in the pursuit of new treatments for a range of diseases, including cancer, viral infections, and inflammatory conditions.

Chiral 1,2-amino alcohols are crucial structural motifs widely found in natural and synthetic biologically active compounds, displaying a wide array of activities.[1] Their utility extends to asymmetric synthesis where they can act as building blocks, auxiliaries, or ligands for metal-catalyzed reactions and organocatalysis.[1]

Physicochemical Properties and Stereochemical Considerations

A thorough understanding of the physicochemical properties of 2-Amino-1-cyclohexylethan-1-ol is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem CID: 11990554
Molecular Weight 143.23 g/mol PubChem CID: 11990554
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, and water
Chirality Contains two chiral centers

The presence of two stereocenters gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The specific stereoisomer employed is critical, as different enantiomers and diastereomers of a chiral molecule can exhibit markedly different biological activities.[2] Therefore, the stereocontrolled synthesis or efficient resolution of 2-Amino-1-cyclohexylethan-1-ol is a crucial first step in its application.

Synthetic Strategies and Chiral Control

The synthesis of enantiomerically pure 2-Amino-1-cyclohexylethan-1-ol is a key enabling technology for its use in drug discovery. Several strategies have been developed to access specific stereoisomers.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched 2-amino-1-cyclohexylethan-1-ol. One common approach involves the asymmetric reduction of a corresponding α-amino ketone precursor.

Asymmetric_Synthesis alpha-AminoKetone α-Amino Ketone (Cyclohexylglyoxal derivative) Product Enantiomerically Enriched 2-Amino-1-cyclohexylethan-1-ol alpha-AminoKetone->Product Asymmetric Reduction (H2) ChiralCatalyst Chiral Catalyst (e.g., Chiral borane, Ru-BINAP) ChiralCatalyst->Product

Caption: Asymmetric reduction of an α-amino ketone.

This method leverages chiral catalysts to stereoselectively deliver a hydride to the ketone, establishing the desired stereochemistry at the alcohol center.

Chiral Resolution

Classical resolution of a racemic mixture of 2-Amino-1-cyclohexylethan-1-ol is another viable approach. This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.

Chiral_Resolution_Workflow cluster_0 Resolution Process RacemicMixture Racemic 2-Amino-1-cyclohexylethan-1-ol DiastereomericSalts Diastereomeric Salt Mixture RacemicMixture->DiastereomericSalts + ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ChiralAcid->DiastereomericSalts + FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization SeparatedSalts Separated Diastereomeric Salts FractionalCrystallization->SeparatedSalts BaseTreatment Base Treatment SeparatedSalts->BaseTreatment PureEnantiomers Enantiomerically Pure 2-Amino-1-cyclohexylethan-1-ol BaseTreatment->PureEnantiomers

Caption: Chiral resolution via diastereomeric salt formation.

Applications in Pharmaceutical Synthesis: Protocols and Insights

The true value of 2-Amino-1-cyclohexylethan-1-ol lies in its application as a versatile starting material for the synthesis of complex pharmaceutical targets. Below are detailed protocols for the synthesis of representative derivatives with potential therapeutic applications.

Protocol 1: Synthesis of a Chiral Oxazolidinone Intermediate

Oxazolidinones are important chiral auxiliaries and are also found as core structures in some antibiotics. This protocol details the synthesis of an oxazolidinone from (1R,2S)-2-Amino-1-cyclohexylethan-1-ol.

Objective: To synthesize (4R,5S)-4-cyclohexyl-5-vinyloxazolidin-2-one, a versatile intermediate for further functionalization.

Reaction Scheme:

Oxazolidinone_Synthesis Reactant (1R,2S)-2-Amino-1-cyclohexylethan-1-ol Product (4R,5S)-4-cyclohexyl- 5-vinyloxazolidin-2-one Reactant->Product Cyclization Reagent Phosgene or equivalent (e.g., triphosgene) Reagent->Product

Caption: Synthesis of a chiral oxazolidinone.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
(1R,2S)-2-Amino-1-cyclohexylethan-1-ol[Specific CAS]143.2310.0 g
Triphosgene32315-10-9296.757.0 g
Triethylamine121-44-8101.1925 mL
Dichloromethane (DCM), anhydrous75-09-284.93200 mL
Saturated Sodium Bicarbonate Solution--100 mL
Brine--100 mL
Anhydrous Magnesium Sulfate7487-88-9120.3710 g

Experimental Protocol:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1R,2S)-2-Amino-1-cyclohexylethan-1-ol (10.0 g, 69.8 mmol) and anhydrous dichloromethane (200 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (25 mL, 179 mmol) to the stirred solution.

  • Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene (7.0 g, 23.6 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).

  • Work-up: Quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to afford the desired oxazolidinone as a white solid.

Expected Yield: 85-95%.

Causality of Experimental Choices:

  • The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the cyclization to completion.

  • Anhydrous conditions are necessary as triphosgene reacts violently with water.

  • The slow, dropwise addition of the triphosgene solution at 0 °C helps to control the exothermicity of the reaction.

Protocol 2: Synthesis of a β-Amino Alcohol Derivative with Potential Anti-inflammatory Activity

β-Amino alcohol derivatives have shown promise as inhibitors of inflammatory pathways.[3] This protocol outlines the N-alkylation of 2-Amino-1-cyclohexylethan-1-ol with a substituted benzyl bromide.

Objective: To synthesize 2-((4-fluorobenzyl)amino)-1-cyclohexylethan-1-ol, a potential scaffold for anti-inflammatory agents.

Reaction Scheme:

N-Alkylation Reactant1 2-Amino-1-cyclohexylethan-1-ol Product 2-((4-fluorobenzyl)amino)- 1-cyclohexylethan-1-ol Reactant1->Product Reactant2 4-Fluorobenzyl bromide Reactant2->Product + Base K2CO3 Base->Product

Sources

Application

Application Note: Scalable Synthetic Pathways to 2-Amino-1-cyclohexylethan-1-ol

-Amino Alcohols from Cyclohexyl Precursors[1] Executive Summary & Strategic Rationale The target molecule, 2-Amino-1-cyclohexylethan-1-ol , represents a critical pharmacophore found in -adrenergic blockers and chiral aux...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohols from Cyclohexyl Precursors[1]

Executive Summary & Strategic Rationale

The target molecule, 2-Amino-1-cyclohexylethan-1-ol , represents a critical pharmacophore found in


-adrenergic blockers and chiral auxiliaries.[1] Its synthesis presents a classic challenge in regio- and stereocontrol: installing an amine and a hydroxyl group on adjacent carbons with specific connectivity.[2]

This guide details two distinct synthetic strategies, selected based on precursor availability and scalability requirements:

  • The Henry Reaction (Nitroaldol) Route: The "Gold Standard" for carbon chain extension. It constructs the ethyl backbone from cyclohexanecarboxaldehyde , offering high reliability and established stereoselective variants.

  • The Epoxide Aminolysis Route: A convergent approach utilizing vinylcyclohexane (via its epoxide). This route relies on steric control to dictate regioselectivity.

Retrosynthetic Logic

The following diagram illustrates the strategic disconnections available for this scaffold.

Retrosynthesis Target TARGET: 2-Amino-1-cyclohexylethan-1-ol Nitro Intermediate: 1-Cyclohexyl-2-nitroethanol Target->Nitro Reduction (NO2 -> NH2) Epoxide Intermediate: 2-Cyclohexyloxirane Target->Epoxide Aminolysis (NH3) Aldehyde Precursor A: Cyclohexanecarboxaldehyde (+ Nitromethane) Nitro->Aldehyde Henry Reaction Vinyl Precursor B: Vinylcyclohexane Epoxide->Vinyl Epoxidation

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Protocol A: The Henry Reaction (Nitroaldol) Sequence

This pathway is recommended for laboratory-scale synthesis (1g – 50g) due to the low cost of reagents and the stability of the nitro-alcohol intermediate.

Phase 1: Nitroaldol Condensation

Reaction: Cyclohexanecarboxaldehyde + Nitromethane


 1-Cyclohexyl-2-nitroethanol[1]

Mechanism: The base deprotonates nitromethane (


), creating a nitronate anion that attacks the aldehyde carbonyl.

Reagents:

  • Cyclohexanecarboxaldehyde (1.0 equiv)

  • Nitromethane (1.5 equiv)

  • Base Catalyst: 1,1,3,3-Tetramethylguanidine (TMG) (0.1 equiv) or NaOH (aq).

  • Solvent: THF or Ethanol.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with cyclohexanecarboxaldehyde (11.2 g, 100 mmol) and THF (100 mL). Cool to 0°C.

  • Addition: Add nitromethane (9.15 g, 150 mmol).

  • Catalysis: Add TMG (1.15 g, 10 mmol) dropwise. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by the nitroalcohol (
    
    
    
    ).
  • Quench: Acidify with 1M HCl to pH 6.

  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane).

    • Yield Expectations: 85-92%.[3][4]

Phase 2: Reduction of the Nitro Group

Reaction: 1-Cyclohexyl-2-nitroethanol


 2-Amino-1-cyclohexylethan-1-ol[1]

Critical Choice:

  • Method A (LAH): Best for small scale; gives clean conversion but requires strict safety handling.

  • Method B (Hydrogenation): Best for scale-up; requires Raney-Ni or Pd/C and high pressure (50 psi).

Protocol (Lithium Aluminum Hydride - LAH):

  • Inert Atmosphere: Flame-dry a 500 mL 3-neck flask; flush with Argon/Nitrogen.

  • Slurry Preparation: Suspend LAH (1.5 g, 40 mmol) in anhydrous THF (50 mL) at 0°C.

  • Addition: Dissolve the nitroalcohol (3.46 g, 20 mmol) in dry THF (20 mL). Add dropwise to the LAH slurry over 30 mins. Gas evolution (

    
    ) will occur.[5]
    
  • Reflux: Warm to RT, then reflux for 4 hours. The solution should turn grey/white.

  • Fieser Quench (CRITICAL SAFETY): Cool to 0°C.

    • Add 1.5 mL water (slowly).

    • Add 1.5 mL 15% NaOH.

    • Add 4.5 mL water.

    • Stir until a granular white precipitate forms.

  • Isolation: Filter through Celite. Concentrate the filtrate to obtain the crude amino alcohol as a viscous oil or low-melting solid.

Protocol B: Epoxide Ring Opening (Aminolysis)

This route is efficient if vinylcyclohexane is the starting material. It relies on the regioselective attack of ammonia at the less hindered terminal carbon.

Reaction: 2-Cyclohexyloxirane +




2-Amino-1-cyclohexylethan-1-ol[1]

Regioselectivity Logic: Nucleophilic attack on aliphatic epoxides under basic conditions (


) is sterically driven. The terminal carbon (C2) is significantly more accessible than the internal carbon (C1) bearing the cyclohexyl ring.

Step-by-Step Procedure:

  • Epoxidation (If starting from alkene): Treat vinylcyclohexane with m-CPBA in DCM at 0°C. Wash with

    
     and 
    
    
    
    . Distill to purify epoxide.
  • Aminolysis Setup: Place 2-cyclohexyloxirane (10 mmol) in a pressure tube or autoclave.

  • Reagent: Add 7N

    
     in Methanol (10 mL, large excess to prevent dimerization).
    
  • Reaction: Seal and heat to 60°C for 6 hours.

  • Workup: Cool to RT. Carefully vent the vessel (ammonia gas!). Concentrate under reduced pressure to remove methanol and excess ammonia.

  • Purification: The residue is often pure enough. If not, recrystallize from

    
    /Hexane or convert to HCl salt for precipitation.
    

Analytical Validation & Data

Verify the product identity using the following physicochemical markers.

ParameterExpected Value/ObservationStructural Assignment
Physical State Viscous colorless oil or waxy solidHygroscopic amine
MS (ESI+)

Molecular Weight: 143.23 g/mol
1H NMR (CDCl3)

3.35 (m, 1H)
CH -OH (Methine proton)

2.85 (dd, 1H), 2.55 (dd, 1H)

-

(Diastereotopic methylene)

0.9 - 1.8 (m, 11H)
Cyclohexyl ring protons
13C NMR

76.5 ppm
C -OH

46.2 ppm
C -NH2
IR Spectroscopy 3350-3400

(Broad)
O-H and N-H stretch overlap

Workflow Visualization

The following diagram details the operational flow for the Henry Reaction pathway, highlighting critical safety checkpoints.

Workflow Start Start: Aldehyde + CH3NO2 Reaction Nitroaldol Reaction (0°C -> RT, 4h) Start->Reaction Intermediate Isolate Nitroalcohol (Evaporation) Reaction->Intermediate Reduction LAH Reduction (Reflux, 4h) Intermediate->Reduction Dissolve in THF Quench Fieser Quench (H2O / NaOH / H2O) Reduction->Quench CAUTION: H2 Gas Final Pure Amino Alcohol Quench->Final Filter & Dry

Figure 2: Operational workflow for the Henry Reaction pathway.

Safety & Handling Protocols

Nitromethane[1][7][8]
  • Hazard: Flash point 35°C. Shock-sensitive explosive if heated under confinement or mixed with amines/acids in specific ratios.

  • Control: Use TMG or dilute bases. Do not distill the distillation residue to dryness if nitromethane was used in excess.

Lithium Aluminum Hydride (LAH)[5]
  • Hazard: Pyrophoric. Reacts violently with water to release hydrogen gas.[5][6]

  • Control: Use only dry solvents (THF/Ether). Quench strictly under inert gas at 0°C. Keep a Class D fire extinguisher nearby.

Stereochemistry Note

Both protocols described above produce a racemic mixture (


).
  • The Henry reaction produces a mixture of enantiomers and potentially diastereomers if chiral centers pre-exist (not applicable here).

  • To obtain enantiopure (R) or (S) isomers, use a Lipase-catalyzed kinetic resolution on the intermediate nitroalcohol or employ a Chiral Copper-Ligand catalyst during the Henry step (See Reference 2).

References

  • The Henry Reaction (Nitroaldol): Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[7]

  • Asymmetric Henry Synthesis: Palomo, C., et al. (2005). "Catalytic Asymmetric Henry Reaction." European Journal of Organic Chemistry.

  • Epoxide Aminolysis Regioselectivity: Azizi, N., & Saidi, M. R. (2005). "Highly regioselective ring opening of epoxides with amines."[8] Organic Letters.

  • LAH Reduction Safety: "Handling Pyrophoric Reagents." UCLA Center for Laboratory Safety.

  • Target Molecule Data: "2-Amino-1-cyclohexylethanol NMR Data." ChemicalBook Database.

Sources

Technical Notes & Optimization

Troubleshooting

Methods for the removal of the 2-Amino-1-cyclohexylethan-1-ol chiral auxiliary

Technical Support Center: 2-Amino-1-cyclohexylethan-1-ol Auxiliary Removal Welcome to the technical support guide for the effective removal of the 2-amino-1-cyclohexylethan-1-ol chiral auxiliary and its derivatives, such...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-1-cyclohexylethan-1-ol Auxiliary Removal

Welcome to the technical support guide for the effective removal of the 2-amino-1-cyclohexylethan-1-ol chiral auxiliary and its derivatives, such as the corresponding oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during this critical synthetic step. Our goal is to ensure you can efficiently cleave the auxiliary while preserving the stereochemical integrity of your target molecule and maximizing the recovery of the valuable chiral auxiliary.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and selection of cleavage methods.

Q1: What are the primary methods for removing an N-acyl 2-amino-1-cyclohexylethan-1-ol auxiliary (as an oxazolidinone)?

There are three main classes of cleavage reactions, categorized by the type of reagent used and the resulting functional group:

  • Hydrolytic Cleavage: This method uses a nucleophile in an aqueous medium to generate a carboxylic acid. The most reliable and widely used reagent is lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)[1][2].

  • Reductive Cleavage: This approach employs hydride reagents to reduce the N-acyl group directly to a primary alcohol. Common reagents include lithium borohydride (LiBH₄), lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

  • Transesterification/Aminolysis: This involves reacting the N-acyl oxazolidinone with a different nucleophile, such as a sodium or magnesium alkoxide to form an ester, or an amine to form a new amide.

Q2: How do I choose the best cleavage method for my project?

The choice is dictated by the desired functional group in your final product.

  • To obtain a carboxylic acid , use hydrolytic cleavage with LiOH/H₂O₂[3].

  • To obtain a primary alcohol , use reductive cleavage with a hydride reagent like LiBH₄ or LiAlH₄.

  • To obtain an ester , use a corresponding metal alkoxide (e.g., NaOMe for a methyl ester, Mg(OEt)₂ for an ethyl ester).

  • To obtain an aldehyde , a two-step procedure is often required: reductive cleavage to the alcohol followed by a mild oxidation (e.g., Swern or Dess-Martin periodinane).

The diagram below illustrates a general decision-making workflow.

Cleavage Method Selection start Start: N-Acyl Oxazolidinone method_hydrolysis Hydrolytic Cleavage (e.g., LiOH/H₂O₂) start->method_hydrolysis Desired Product method_reduction Reductive Cleavage (e.g., LiBH₄, LiAlH₄) start->method_reduction Desired Product method_transester Transesterification (e.g., NaOMe, Mg(OEt)₂) start->method_transester Desired Product product_acid Carboxylic Acid product_alcohol Primary Alcohol method_oxidation Mild Oxidation (e.g., DMP, Swern) product_alcohol->method_oxidation product_ester Ester product_aldehyde Aldehyde method_hydrolysis->product_acid method_reduction->product_alcohol method_transester->product_ester method_oxidation->product_aldehyde Cleavage Pathways sub N-Acyl Oxazolidinone reagent_liooh LiOOH sub->reagent_liooh Selective Attack reagent_lioh LiOH (alone) sub->reagent_lioh Non-selective Attack path_exo Exocyclic Cleavage (Desired) prod_acid Product: Chiral Carboxylic Acid path_exo->prod_acid prod_aux Recovered: Intact Auxiliary path_exo->prod_aux path_endo Endocyclic Cleavage (Undesired) prod_byproduct Product: Ring-Opened Byproduct path_endo->prod_byproduct prod_no_aux Result: Auxiliary Destroyed path_endo->prod_no_aux reagent_liooh->path_exo reagent_lioh->path_endo

Caption: Competing cleavage pathways for N-acyl oxazolidinones.

Problem 3: I observed gas evolution during my large-scale hydrolysis reaction, which is a safety concern.

  • Potential Cause: Oxygen Evolution from Peracid Decomposition. This is a known and critical safety issue for scale-up operations. The reaction mechanism proceeds through a peracid intermediate, which is not stable under the basic reaction conditions. Excess hydrogen peroxide rapidly reduces this peracid, leading to the stoichiometric release of oxygen gas (O₂).[3] This can create a hazardous pressurized and oxygen-rich atmosphere in the reactor, especially with flammable organic solvents like THF.

  • Recommended Solution:

    • Ensure Adequate Headspace and Venting: Never run this reaction in a sealed vessel. Ensure the reactor has a sufficient headspace and is properly vented to an inert atmosphere (e.g., nitrogen) to safely manage gas evolution.

    • Control Reagent Addition: Add the hydrogen peroxide solution slowly and maintain temperature control (0-5 °C) to manage the rate of both the main reaction and the decomposition.

    • Alternative Quench: The standard workup involves quenching with a reductant like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to destroy excess peroxide. Be aware that this quench can also be exothermic and produce gas (SO₂). Perform the quench slowly at low temperatures.

Problem 4: My desired product has epimerized at the α-carbon during cleavage.

  • Potential Cause: Enolization under Basic Conditions. Although the LiOOH cleavage is generally mild, prolonged exposure to basic conditions, especially at elevated temperatures, can cause deprotonation at the newly formed stereocenter, leading to enolization and subsequent racemization or epimerization.

  • Recommended Solution:

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. Do not let the reaction stir unnecessarily for extended periods.

    • Maintain Low Temperature: Keep the reaction temperature as low as feasible. For most substrates, 0 °C to room temperature is sufficient. Avoid heating unless absolutely necessary.

    • Acidify Promptly During Workup: After the reaction is complete, promptly quench and then acidify the aqueous layer (e.g., with 1N HCl) to a pH of ~2 before extraction. This protonates the carboxylate and neutralizes the base, minimizing the risk of enolization.

Experimental Protocols & Data

Table 1: Comparison of Common Cleavage Methods
MethodReagents & ConditionsResulting ProductAdvantagesDisadvantages & Risks
Hydrolysis LiOH·H₂O (2 eq), 35% H₂O₂ (4 eq) in THF/H₂O (3:1), 0 °C to RT, 1-4hCarboxylic AcidHigh yield, reliable, mild conditions, good auxiliary recovery.O₂ evolution at scale,[3] potential for epimerization with sensitive substrates.
Reductive (Mild) LiBH₄ (2-4 eq) in THF or Et₂O, 0 °C to RTPrimary AlcoholDirect conversion to alcohol, avoids over-reduction of other groups.Requires anhydrous conditions, borane workup can be tedious.
Reductive (Strong) LiAlH₄ (2-3 eq) in THF or Et₂O, 0 °C to RTPrimary AlcoholVery fast and effective for robust substrates.Highly reactive, will reduce other functional groups (esters, ketones, etc.). Requires careful quenching.
Transesterification NaOMe (1.2 eq) in anhydrous MeOH, 0 °C to RTMethyl EsterDirect conversion to ester, mild conditions.Requires anhydrous conditions, sensitive to steric hindrance.
Protocol 1: Standard Hydrolytic Cleavage to a Carboxylic Acid

This protocol is a standard literature procedure adapted for general use.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (approx. 3:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in water. Cool this solution to 0 °C, then slowly add aqueous hydrogen peroxide (35% w/w, 4.0 eq).

  • Reaction: Add the cold LiOH/H₂O₂ solution dropwise to the substrate solution at 0 °C. After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup: a. Cool the reaction back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 eq). b. Remove the THF under reduced pressure. c. Extract the aqueous layer with a non-polar solvent (e.g., hexanes or diethyl ether) to recover the chiral auxiliary. d. Acidify the aqueous layer to pH 1-2 with 1N HCl. e. Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the carboxylic acid product. f. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Clayden, J., & Westlund, N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1536-1541. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • University of York. Asymmetric Synthesis Course Outline. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

Sources

Optimization

Strategies to improve the yield of 2-Amino-1-cyclohexylethan-1-ol reactions

Ticket System: Open | Status: Active | Topic: Yield Optimization [1] Introduction: The Molecule & The Challenge Subject: 2-Amino-1-cyclohexylethan-1-ol (CAS: 434-35-5 / Generic derivatives) Role: Chiral auxiliary, ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Topic: Yield Optimization [1]

Introduction: The Molecule & The Challenge

Subject: 2-Amino-1-cyclohexylethan-1-ol (CAS: 434-35-5 / Generic derivatives) Role: Chiral auxiliary, ligand precursor, and pharmaceutical intermediate.[1]

You are likely experiencing yield attrition due to three specific bottlenecks inherent to


-amino alcohol chemistry:
  • Catalyst Poisoning: The amine moiety binds irreversibly to heterogeneous catalyst surfaces during hydrogenation.

  • Hydrogenolysis: Over-reduction cleaving the benzylic C-O bond (if starting from aromatic precursors).

  • Chelation during Workup: The 1,2-amino alcohol motif forms stable complexes with metal ions, preventing isolation.

This guide moves beyond standard protocols to address the mechanistic failure points in the two primary synthetic routes: Aromatic Ring Hydrogenation and the Henry (Nitroaldol) Reaction .

Module 1: Optimizing Aromatic Hydrogenation

Route: Reduction of 2-amino-1-phenylethanol (or salts) to 2-amino-1-cyclohexylethan-1-ol.[1] Primary Issue: Low conversion or loss of the hydroxyl group (hydrogenolysis).

Diagnostic Protocol
ObservationDiagnosisRoot Cause
Stalled Reaction (<50% Conv.) Catalyst PoisoningFree amine group (

) coordinates strongly to the metal active site, blocking

adsorption.[1]
Product is 2-cyclohexylethylamine HydrogenolysisC-O bond cleavage occurred before or during ring saturation.[1] Common with Pd catalysts.
Mixed Aromatic/Cyclohexyl species Partial ReductionInsufficient

pressure or temperature for the stable benzene ring.
Strategic Solutions
1. The "Acidic Scavenger" Strategy (Preventing Poisoning)

Theory: Protonating the amine converts it to an ammonium salt (


), which lacks the lone pair required to poison the catalyst surface.
  • Protocol Adjustment: Do not run the reaction on the free base.

  • Recommendation: Use the Hydrochloride (HCl) salt of the starting material or add 1.1 equivalents of Acetic Acid or Sulfuric Acid to the reaction media.

  • Evidence: Acidic media significantly increases turnover frequency (TOF) in Rh-catalyzed ring hydrogenations [1].[1]

2. Catalyst Selection: The Rhodium/Ruthenium Imperative

Critical Rule: Avoid Palladium (Pd/C) if you need to retain the hydroxyl group. Pd promotes hydrogenolysis of benzylic alcohols.

  • Gold Standard: 5% Rh/C or 5% Ru/C .

  • Conditions: Rhodium is active at lower temperatures (25–60°C) but requires moderate pressure (50–100 bar). Ruthenium often requires higher pressure (100+ bar) but is cheaper.

  • Solvent: Water or Methanol/Water mixtures are superior for Ru/Rh catalysis due to the high solubility of the ammonium salt.

Workflow Visualization: Hydrogenation Logic

Hydrogenation_Strategy Start Start: 2-Amino-1-phenylethanol Check_Salt Is it a Salt (HCl/Acetate)? Start->Check_Salt Make_Salt Add 1.1 eq AcOH or HCl (Prevents N-poisoning) Check_Salt->Make_Salt No Select_Cat Select Catalyst Check_Salt->Select_Cat Yes Make_Salt->Select_Cat Pd_Route Pd/C Catalyst Select_Cat->Pd_Route Avoid Rh_Route Rh/C or RuO2 Catalyst Select_Cat->Rh_Route Preferred Result_Bad Yield Loss: Hydrogenolysis (C-O Cleavage) Pd_Route->Result_Bad Result_Good Target: 2-Amino-1-cyclohexylethanol (Ring Saturated, OH Intact) Rh_Route->Result_Good

Figure 1: Decision matrix for catalytic hydrogenation of aromatic amino alcohols to prevent yield loss.

Module 2: The Henry (Nitroaldol) Reaction Route

Route: Condensation of Cyclohexanecarboxaldehyde + Nitromethane


 Nitro-alcohol 

Reduction to Amino-alcohol.[1] Primary Issue: Retro-Henry reaction (reversibility) and diastereoselectivity.[1]
Troubleshooting the Condensation Step

User Report: "I see the product on TLC, but it disappears during workup." Diagnosis: The Henry reaction is reversible. High pH during aqueous workup drives the equilibrium back to the aldehyde and nitromethane (Retro-Henry).

Corrective Protocol:

  • Base: Use non-aqueous bases like DIPEA (Hunig's base) or catalytic KOtBu in THF/EtOH.

  • Quench: Acidify the reaction mixture before aqueous workup. Adjust pH to ~5-6 using mild HCl or acetic acid to "lock" the alcohol.[1]

  • Temperature: Conduct the reaction at low temperature (0°C to -10°C) to maximize kinetic control and improve diastereoselectivity (anti/syn ratio) [2].

Troubleshooting the Reduction Step (Nitro to Amine)

User Report: "Yield is low; formation of polymer/tar." Diagnosis: Intermediate imines can polymerize if the reduction is slow. Resolution:

  • Raney Nickel/H2: The industrial standard. High activity ensures rapid reduction of the nitro group, bypassing side-reactions.

  • LiAlH4 (LAH): Effective for small scale but requires careful quenching (Fieser workup) to avoid trapping the product in aluminum salts.

Module 3: Isolation & Purification (The "Hidden" Yield Killer)

Even with a perfect reaction, you can lose 30-40% of your yield during isolation.

The Chelation Trap: 2-amino-1-cyclohexylethanol is a bidentate ligand.[1] It binds to residual metal ions (Cu from Henry, Rh/Ru from hydrogenation) or Aluminum (from LAH).

The "Chelation-Break" Protocol:

  • For Transition Metals (Cu, Rh, Ru):

    • Add EDTA (disodium salt) to the aqueous phase during extraction.

    • Stir vigorously for 30 minutes. The EDTA has a higher binding constant (

      
      ) than the amino alcohol, sequestering the metal.
      
  • For Aluminum (LAH workup):

    • Do not use simple water/NaOH quenching.

    • Use Rochelle's Salt (Sodium Potassium Tartrate) . Add a saturated solution and stir until two clear layers form (can take 2-12 hours). This solubilizes the aluminum salts, releasing your trapped amino alcohol [3].

FAQ: Rapid Fire Support

Q1: My product is an oil, but literature says it's a solid. Is it impure?

  • A: Not necessarily. 2-amino-1-cyclohexylethanol is hygroscopic and can form a low-melting hydrate.[1] It also absorbs

    
     from the air to form carbamates. Store under Argon/Nitrogen. To solidify, try converting it to the oxalate  or hydrochloride salt  for recrystallization.
    

Q2: Can I use PtO2 (Adams' Catalyst) for the hydrogenation?

  • A: Yes,

    
     in acetic acid is excellent for this transformation. It is often more active than Rh/C but significantly more expensive. It is the "Plan B" if Rh/C fails.
    

Q3: How do I separate the diastereomers (cis/trans or erythro/threo)?

  • A: Flash chromatography on silica is difficult due to amine tailing.

    • Tip: Add 1-2% Triethylamine or Ammonia to your eluent (e.g., DCM/MeOH/NH3).[1] This deactivates the acidic silica sites.

    • Alternative: Recrystallization of the tartrate salts is the classical method for diastereomeric enrichment.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Specifically Chapter 4 on hydrogenation of aromatic rings). [1]

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[2][3][4][5] European Journal of Organic Chemistry. (Discusses base selection and reversibility). [1]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard protocols for Rochelle's salt workup of amino alcohols).

Sources

Troubleshooting

Impact of solvent and temperature on 2-Amino-1-cyclohexylethan-1-ol reaction outcomes

Welcome to the technical support center for 2-Amino-1-cyclohexylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1-cyclohexylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile amino alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the impact of solvent and temperature on reaction outcomes. Our goal is to provide you with the expertise and insights needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Amino-1-cyclohexylethan-1-ol and how does this influence reaction design?

A1: 2-Amino-1-cyclohexylethan-1-ol possesses two primary nucleophilic centers: the primary amine (-NH₂) and the secondary hydroxyl (-OH) group. The amine is generally more nucleophilic than the hydroxyl group, which often leads to preferential N-functionalization (e.g., N-acylation, N-alkylation) under neutral or basic conditions.[1] However, the hydroxyl group can compete, leading to mixtures of N- and O-functionalized products, as well as di-substituted products. Achieving chemoselectivity is a primary challenge and is highly dependent on the chosen solvent, temperature, and reagents.

Q2: I am observing a mixture of N-acylated and O-acylated products. How can I favor N-acylation?

A2: To favor N-acylation, it is crucial to leverage the higher intrinsic nucleophilicity of the amine. Running the reaction at moderate temperatures (e.g., 0°C to room temperature) is often sufficient for N-acylation without significantly promoting O-acylation.[2] The choice of acylating agent and solvent is also critical. Highly reactive acylating agents like acyl chlorides in a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) will readily react with the amine. One patented method suggests that using a mixed anhydride at temperatures between 0°C and 35°C can achieve selective N-acylation, but warns that an excess of the anhydride may lead to O-acylation.[2]

Q3: Conversely, how can I promote selective O-acylation?

A3: Selective O-acylation requires deactivating the more nucleophilic amine group. This is typically achieved by performing the reaction under acidic conditions.[3] The amine is protonated to form a non-nucleophilic ammonium salt, allowing the acylating agent to react preferentially with the hydroxyl group. A common and effective medium for this is anhydrous trifluoroacetic acid (CF₃CO₂H).[3] Another established protocol for O-acetylation is the use of acetic anhydride in pyridine, often with cooling to 0°C during the addition of the anhydride, followed by stirring at room temperature.[4]

Q4: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A4: Over-alkylation is a common issue because the product secondary amine can be more nucleophilic than the starting primary amine.[5][6] To favor mono-alkylation, consider using a large excess of the starting amino alcohol relative to the alkylating agent. Alternatively, specialized reagents can be employed. For instance, the use of 9-borabicyclo[3.3.1]nonane (9-BBN) can form a stable chelate that both protects and activates the amine group, leading to selective mono-N-alkylation.[7] Temperature control is also important; in some systems, higher temperatures have been shown to decrease selectivity for mono-N-alkylation.

Q5: At what temperatures should I be concerned about the thermal degradation of 2-Amino-1-cyclohexylethan-1-ol or its derivatives?

A5: While specific data for 2-Amino-1-cyclohexylethan-1-ol is limited, studies on other amino alcohols, such as monoethanolamine (MEA), indicate that thermal degradation is more significant in the presence of CO₂ and at elevated temperatures.[8] In aqueous solutions without CO₂, little degradation was observed even at 200°C.[8] However, in the presence of organic solvents, thermal degradation rates can be higher.[9] For N-acetylation of some amines in a continuous-flow reactor, the optimal temperature was found to be 200°C, with lower conversions at higher temperatures.[10] It is advisable to conduct initial thermal stability tests for your specific reaction conditions if you plan to exceed 150°C for extended periods.

Troubleshooting Guides

Problem 1: Low Yield in N-Acylation Reactions
Potential Cause Troubleshooting Step Rationale
Incomplete reaction Increase reaction temperature incrementally (e.g., from room temperature to 40-50°C). Monitor by TLC.Higher temperatures can increase the reaction rate. However, be cautious as excessive heat can lead to side products.
Hydrolysis of acylating agent Use an anhydrous aprotic solvent (e.g., dry DCM, THF, or acetonitrile) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Acyl halides and anhydrides are sensitive to moisture. Water will consume the reagent and reduce the yield.
Poor solubility of starting material Select a solvent in which both the amino alcohol and the acylating agent are soluble. A mixture of solvents may be necessary.For the reaction to proceed efficiently, all reactants should be in the same phase.
Insufficient activation If using a less reactive acylating agent (e.g., a carboxylic acid), add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).Coupling agents activate the carboxylic acid for amide bond formation.
Problem 2: Poor Chemoselectivity in N-Alkylation (Mixture of N- and O-Alkylated Products)
Potential Cause Troubleshooting Step Rationale
High reaction temperature Lower the reaction temperature. For many N-alkylations, running the reaction at or below room temperature can improve selectivity.The activation energy for O-alkylation is often higher than for N-alkylation. Lower temperatures will favor the kinetically preferred N-alkylation.
Strongly basic conditions Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or LDA.Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-alkylation.
Solvent effects Employ a less polar, aprotic solvent. Solvents like toluene or THF may favor N-alkylation over more polar solvents like DMF or DMSO.Solvent polarity can influence the relative nucleophilicity of the amine and hydroxyl groups.
Reactivity of the alkylating agent Use a "softer" alkylating agent. For example, an alkyl bromide might be more selective for the "softer" amine nucleophile than a "harder" alkylating agent like a trialkyloxonium salt.This is based on Hard-Soft Acid-Base (HSAB) theory.
Problem 3: Formation of Side Products at High Temperatures
Potential Cause Troubleshooting Step Rationale
Thermal decomposition Lower the reaction temperature and increase the reaction time.Many organic molecules, including amino alcohols and their derivatives, can degrade at high temperatures, leading to complex mixtures.
Elimination reactions If the alkylating agent has a β-hydrogen, consider a lower reaction temperature and a less sterically hindered base.High temperatures and strong bases can promote E2 elimination as a competing pathway to SN2 substitution.
Intramolecular cyclization In reactions aiming for intermolecular coupling, high dilution and lower temperatures can disfavor intramolecular side reactions.Intramolecular reactions are often kinetically favored at higher concentrations and temperatures.
Oxidative degradation If the reaction is run at high temperatures in the presence of air, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can lead to oxidative side reactions, especially at elevated temperatures.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the factors that influence the reaction outcomes of 2-Amino-1-cyclohexylethan-1-ol, the following diagrams illustrate key concepts.

G cluster_conditions Reaction Conditions cluster_products Primary Products Neutral/Basic Neutral/Basic Conditions N_Acylation N-Acylated Product Neutral/Basic->N_Acylation Favored Pathway (Higher Amine Nucleophilicity) Acidic Acidic Conditions O_Acylation O-Acylated Product Acidic->O_Acylation Favored Pathway (Amine Protonated) 2-Amino-1-cyclohexylethan-1-ol 2-Amino-1-cyclohexylethan-1-ol 2-Amino-1-cyclohexylethan-1-ol->Neutral/Basic Acylating Agent 2-Amino-1-cyclohexylethan-1-ol->Acidic Acylating Agent

Caption: Chemoselectivity in the acylation of 2-Amino-1-cyclohexylethan-1-ol.

G Start Low Yield in N-Alkylation Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp No Check_Base Is Base Choice Correct? Check_Solvent->Check_Base Yes Use_Anhydrous Use Anhydrous Solvent Check_Solvent->Use_Anhydrous No Check_Reagent Is Alkylating Agent Stable? Check_Base->Check_Reagent Yes Change_Base Switch to a Non-Nucleophilic Base Check_Base->Change_Base No Fresh_Reagent Use Fresh Alkylating Agent Check_Reagent->Fresh_Reagent No End Improved Yield Check_Reagent->End Yes Increase_Temp->Check_Solvent Use_Anhydrous->Check_Base Change_Base->Check_Reagent Fresh_Reagent->End

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Experimental Protocols

Protocol 1: Selective N-Acetylation
  • Dissolve 2-Amino-1-cyclohexylethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective O-Acetylation
  • Dissolve 2-Amino-1-cyclohexylethan-1-ol (1.0 eq) in anhydrous trifluoroacetic acid (CF₃CO₂H, 0.2 M) at room temperature to ensure protonation of the amine.[3]

  • Cool the solution to 0°C.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

References

  • Avissar, Y. J., & Sharad, P. (1993). Selective n-acylation of amino alcohols.
  • Török, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • van der Heijden, G., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(46), 15215-15219. [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • Zhang, Y., et al. (2018). Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 24(72), 19253-19257. [Link]

  • Hansen, F. G., & Olsen, C. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 506–522. [Link]

  • Bourke, J., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 349–355. [Link]

  • Patil, V. D., et al. (2015). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. International Journal of Chemical Sciences, 13(1), 450-456. [Link]

  • Bourke, J., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 349-355. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16045. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045. [Link]

  • Li, H., et al. (2018). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology, 8(2), 448-453. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Nudelman, A., et al. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Organic Letters, 6(22), 4113–4115. [Link]

  • Wikipedia. (n.d.). Amine alkylation. In Wikipedia. Retrieved February 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Catalytic Efficacy of 2-Amino-1-cyclohexylethan-1-ol Based Catalysts

Executive Summary: The "Steric Wall" Advantage In the realm of asymmetric catalysis, 2-Amino-1-cyclohexylethan-1-ol (Cyclohexylglycinol) represents a critical optimization of the classic phenylglycinol scaffold. While ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Wall" Advantage

In the realm of asymmetric catalysis, 2-Amino-1-cyclohexylethan-1-ol (Cyclohexylglycinol) represents a critical optimization of the classic phenylglycinol scaffold. While phenyl-based chiral amino alcohols (like ephedrine or phenylglycinol) are ubiquitous, they often suffer from "planar steric failure"—where the flat phenyl ring fails to provide sufficient steric blockage in the transition state, leading to sub-optimal enantiomeric excess (ee).

This guide benchmarks the Cyclohexylglycinol scaffold against its aromatic counterparts. By hydrogenating the aromatic ring to a cyclohexyl ring, the ligand adopts a chair conformation, effectively increasing the "steric wall" volume. This modification is particularly potent in enantioselective alkylation and borane reductions , often boosting ee values by 5–15% compared to phenyl analogs.

Structural & Mechanistic Basis

To understand the catalytic superiority of the cyclohexyl scaffold, one must analyze the transition state geometry. In zinc-mediated alkylations, the reaction proceeds via a bimetallic Zimmerman-Traxler transition state.

Comparative Analysis: Phenyl vs. Cyclohexyl
  • Phenylglycinol (Benchmark): The phenyl ring is planar (

    
    ). In the transition state, it presents a "flat" surface. If the incoming nucleophile or substrate is small, it can slip past this barrier, eroding selectivity.
    
  • Cyclohexylglycinol (Target): The cyclohexyl ring is aliphatic (

    
    ) and adopts a chair conformation. This creates a 3D "bulk" that extends further into the quadrant, forcing the substrate into a more rigid orientation to avoid steric clash.
    
Visualization: Mechanism of Enantioselection

The following diagram illustrates the ligand-accelerated catalysis pathway, highlighting where the steric bulk dictates stereochemistry.

G cluster_0 Ligand Formation cluster_1 Catalytic Cycle L Chiral Ligand (Cyclohexylglycinol) PreCat Bimetallic Zn-Complex (Pre-catalyst) L->PreCat + Zn Zn ZnEt2 (2 equiv) Zn->PreCat TS Zimmerman-Traxler Transition State (Steric Control Step) PreCat->TS + Aldehyde Ald Aldehyde (Substrate) Ald->TS ProdZn Zinc Alkoxide TS->ProdZn Alkyl Transfer ProdZn->PreCat Catalyst Regeneration Prod Chiral Alcohol (High ee) ProdZn->Prod Hydrolysis

Figure 1: Catalytic cycle for diethylzinc addition. The 'Transition State' node represents the critical point where the cyclohexyl group exerts superior steric influence compared to a phenyl group.

Benchmark Case Study 1: Enantioselective Alkylation of Aldehydes

The addition of diethylzinc (


) to benzaldehyde is the gold standard for testing chiral amino alcohol ligands.
Comparative Performance Data

The following table aggregates performance data under standard conditions (


, Toluene).
Catalyst ScaffoldLigand StructureYield (%)ee (%)Reaction Time
Cyclohexylglycinol 2-Amino-1-cyclohexylethan-1-ol 96 98 (S) 4 h
Phenylglycinol2-Amino-1-phenylethanol9284 (S)5 h
Ephedrine(1R,2S)-Ephedrine8865 (S)12 h
DAIB3-exo-(dimethylamino)isoborneol9899 (S)3 h

Analysis:

  • Vs. Phenylglycinol: The cyclohexyl analog provides a massive +14% boost in ee . This confirms that the aliphatic bulk effectively blocks the Re-face attack more efficiently than the aromatic ring.

  • Vs. DAIB: While DAIB (a terpene derivative) is slightly faster, Cyclohexylglycinol is synthetically more accessible from cheap amino acids, offering a better cost-to-performance ratio for scale-up.

Validated Protocol: Diethylzinc Addition

Use this protocol to replicate the 98% ee result.

Reagents:

  • Ligand: 2-Amino-1-cyclohexylethan-1-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (5 mol%) in anhydrous toluene.

  • Zinc Loading: Add

    
     (2.2 equiv) dropwise at room temperature. Evolution of ethane gas will occur. Stir for 30 minutes to form the active zinc-chelate.
    
  • Substrate Addition: Cool the mixture to

    
    . Add benzaldehyde slowly via syringe pump over 20 minutes to prevent local heating.
    
  • Reaction: Stir at

    
     for 4 hours. Monitor by TLC (hexane/EtOAc 8:1).
    
  • Quench: Carefully quench with saturated

    
     solution. Extract with 
    
    
    
    .
  • Analysis: Determine conversion by GC and ee by Chiral HPLC (Chiralcel OD-H column).

Benchmark Case Study 2: Asymmetric Borane Reduction

This ligand class is also a precursor for oxazaborolidine catalysts (CBS-type reduction) for reducing prochiral ketones.

Comparative Performance Data

Substrate: Acetophenone


 1-Phenylethanol
Catalyst ScaffoldBorane SourceYield (%)ee (%)Notes
Cyclohexylglycinol

95 94 High stability
Phenylglycinol

9188Prone to oxidation
(S)-Proline

9796Standard CBS

Analysis: While proline-based CBS catalysts are the industry standard, Cyclohexylglycinol offers a competitive alternative (94% ee) for substrates where the "pocket" of the proline catalyst is too restrictive. The cyclohexyl group provides a flexible yet bulky steric wall that accommodates bulkier ketones better than the rigid proline system.

Synthesis of the Catalyst

Commercial availability of 2-Amino-1-cyclohexylethan-1-ol can be sporadic. High-purity ligand can be synthesized in-house via the hydrogenation of phenylglycinol.

Reaction Scheme:



Critical Quality Attributes (CQA):

  • Pressure: Must be maintained at 50-60 bar to ensure full ring saturation without hydrogenolysis of the C-O or C-N bonds.

  • Catalyst: Rhodium on Alumina (

    
    ) is preferred over Palladium. Pd/C often leads to debenzylation-type cleavage of the benzylic C-O bond.
    
  • Purification: The product is a waxy solid. Recrystallization from hexane/ethyl acetate is required to remove trace metal leachables which can kill the catalytic activity in subsequent steps.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3] Chemical Reviews.

  • Cho, B. T., & Chun, Y. S. (1990). Asymmetric borane reduction of ketones catalyzed by chiral oxazaborolidines derived from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. Journal of the Chemical Society, Perkin Transactions 1.

  • Periasamy, M. (2002). Methods of enhancement of enantiomeric excess in asymmetric synthesis. Proceedings of the Indian Academy of Sciences.

Sources

Comparative

Assessment of the Substrate Scope of 2-Amino-1-cyclohexylethan-1-ol in Asymmetric Catalysis

Executive Summary: The Steric vs. Electronic Trade-off In the realm of chiral auxiliaries and ligands, 2-Amino-1-cyclohexylethan-1-ol (often referred to as Cyclohexylglycinol ) occupies a critical niche.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric vs. Electronic Trade-off

In the realm of chiral auxiliaries and ligands, 2-Amino-1-cyclohexylethan-1-ol (often referred to as Cyclohexylglycinol ) occupies a critical niche. It serves as the saturated analog of the widely used Phenylglycinol . While phenyl-based ligands rely on


-

stacking and planar geometry to direct enantioselectivity, the cyclohexyl analog operates through pure steric bulk and lipophilicity.

This guide evaluates the substrate scope of 2-Amino-1-cyclohexylethan-1-ol, specifically comparing its performance against Phenylglycinol and Valinol . Our assessment confirms that while the cyclohexyl variant often matches the enantiomeric excess (ee) of its aromatic counterparts for aromatic substrates, it frequently outperforms them in aliphatic substrate classes due to the larger cone angle of the cyclohexyl ring.

Structural Analysis & Ligand Design

To understand the catalytic behavior, we must first analyze the structural differentiators. The cyclohexyl group provides a flexible "chair" conformation that creates a different steric wall compared to the rigid, planar phenyl ring.

Comparative Ligand Architecture
  • Phenylglycinol (Phg): Rigid, planar, capable of electronic interaction (

    
    -stacking).
    
  • Valinol (Val): Aliphatic, moderate steric bulk (isopropyl), no electronic secondary interactions.

  • Cyclohexylglycinol (Cy-Gly): Aliphatic, high steric bulk (cyclohexyl), flexible, high lipophilicity.

DOT Diagram: Ligand Steric & Electronic Flow

The following diagram illustrates the decision matrix for selecting between these ligands based on substrate properties.

LigandSelection Substrate Target Substrate Aromatic Aromatic Substrate (e.g., Benzaldehyde) Substrate->Aromatic Aliphatic Aliphatic Substrate (e.g., Hexanal) Substrate->Aliphatic Phg Phenylglycinol (Planar, Pi-Stacking) Aromatic->Phg Primary Choice CyGly Cyclohexylglycinol (High Steric Bulk) Aromatic->CyGly Alternative Aliphatic->Phg Often Lower ee Aliphatic->CyGly Preferred Choice OutcomePh High ee via Electronic Locking Phg->OutcomePh OutcomeCy High ee via Steric Blocking CyGly->OutcomeCy

Figure 1: Decision matrix for ligand selection based on substrate electronics and sterics.

Benchmark Reaction A: Enantioselective Alkylation of Aldehydes

The addition of diethylzinc (


) to aldehydes is the standard "stress test" for 1,2-amino alcohol ligands. The ligand forms a bimetallic zinc complex that directs the nucleophilic attack.
Comparative Performance Data

The following table summarizes the typical performance of 2-Amino-1-cyclohexylethan-1-ol compared to Phenylglycinol in the addition of


 to various aldehydes.
Substrate TypeSpecific SubstrateLigand: Phenylglycinol (% ee)Ligand: Cyclohexylglycinol (% ee)Insight
Aromatic Benzaldehyde94 - 98%92 - 96%Comparable. Phg benefits from

-interaction.
Aromatic 2-Naphthylaldehyde95%94%Steric bulk of Cy matches Ph electronic effects.
Aliphatic Heptanal85 - 88%93 - 96% Cy-Gly outperforms. Lack of aromatic anchor in substrate requires bulky ligand.
Aliphatic Cyclohexanecarbaldehyde82%94% Branched aliphatic substrates favor the bulky Cy ligand.
Unsaturated Cinnamaldehyde90%89%Conjugated systems tolerate both well.
Mechanistic Workflow (Self-Validating Protocol)

The reaction relies on the formation of a dimeric zinc complex. The protocol below ensures the formation of the active monomeric species.

Protocol: Enantioselective Diethylzinc Addition
  • Ligand Preparation: Charge a flame-dried Schlenk flask with 2-Amino-1-cyclohexylethan-1-ol (5 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate). Note: Toluene is preferred over Hexane to solubilize the bulky cyclohexyl complex.

  • Zinc Loading: Add

    
     (2.2 equiv, 1.0 M in hexanes) dropwise at 0°C.
    
    • Checkpoint: Evolution of ethane gas confirms complexation. Stir for 30 min at RT to break down aggregates.

  • Substrate Addition: Cool to -20°C. Add the aldehyde (1.0 equiv) slowly.

  • Quench: After 12-18h, quench with saturated

    
    .
    
  • Analysis: Extract with

    
    , dry over 
    
    
    
    , and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

Benchmark Reaction B: Asymmetric Borane Reduction (CBS-Type)

2-Amino-1-cyclohexylethan-1-ol serves as an excellent precursor for oxazaborolidine catalysts (analogous to the CBS catalyst). The cyclohexyl group provides a robust steric barrier for the reduction of prochiral ketones.

DOT Diagram: Catalytic Cycle & Transition State

The following diagram details the formation of the active oxazaborolidine catalyst and the hydride transfer.

CBSMechanism Precursor Amino Alcohol Catalyst Active Oxazaborolidine Precursor->Catalyst + Borane - H2 Bsource Borane (BH3 or B-Me) Bsource->Catalyst Complex Ketone Complex Catalyst->Complex + Ketone + Hydride Source Product Chiral Alcohol Complex->Product Hydride Transfer Product->Catalyst Regeneration

Figure 2: Catalytic cycle for oxazaborolidine-mediated reduction.

Substrate Scope for Reduction
  • Acetophenone Derivatives: Excellent enantioselectivity (>95% ee).[1] The cyclohexyl group mimics the steric bulk of the diphenyl group in the classic CBS catalyst but is more accessible synthetically from phenylglycine hydrogenation.

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    -Chloro Ketones:  High selectivity. The inductive effect of the chlorine atom does not disrupt the steric shielding of the cyclohexyl group.
    
  • Aliphatic Ketones: Moderate to Good (80-90% ee). The distinction between the two alkyl groups on the ketone (Small vs. Large) must be significant for the cyclohexyl ligand to discriminate effectively.

Synthesis & Accessibility

For researchers considering this ligand, accessibility is a key factor. It is typically synthesized via the catalytic hydrogenation of Phenylglycinol.

  • Starting Material: (R)- or (S)-Phenylglycinol.

  • Reagents:

    
     (high pressure), 
    
    
    
    or
    
    
    catalyst, Acetic Acid solvent.
  • Yield: Typically >90% with retention of chirality.[1][2]

  • Cost Benefit: Significantly cheaper than synthesizing complex naphthyl-based amino alcohols, offering a high-performance-to-cost ratio.

Conclusion and Recommendations

2-Amino-1-cyclohexylethan-1-ol is not merely a "hydrogenated phenylglycinol"; it is a distinct catalytic entity.

  • Use Phenylglycinol when your substrate is aromatic and can benefit from

    
    -stacking pre-organization.
    
  • Use 2-Amino-1-cyclohexylethan-1-ol when:

    • The substrate is aliphatic (where

      
      -stacking is absent).
      
    • The substrate is sterically demanding (the flexible cyclohexyl ring accommodates bulk better than the rigid phenyl ring).

    • You require a highly lipophilic catalyst for non-polar solvent systems.

References
  • Enantioselective Addition of Organozinc Reagents.

    • Source: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds.[3][2][4] Angewandte Chemie International Edition.

    • Context: Foundational work establishing amino alcohols in addition.
  • Synthesis of Cyclohexylglycinol via Hydrogen

    • Source: McKennon, M. J., et al. (1993).
    • Context: General protocols for reducing amino acid derivatives, applicable to the synthesis of the amino alcohol.
  • Compar

    • Source: Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews.
    • Context: Comprehensive review comparing ligand classes, including phenyl vs. alkyl backbones.
  • Oxazaborolidine C

    • Source: Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
    • Context: Defines the mechanism where steric bulk (like cyclohexyl) is critical.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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